3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one
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Overview
Description
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a cyclobutanone ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Free hydroxyl compounds.
Scientific Research Applications
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of α-chiral ether derivatives.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free hydroxyl group can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]propanal: Another TBDMS-protected compound used in organic synthesis.
(Tert-butyldimethylsilyl)acetaldehyde: A versatile reagent in synthetic glycobiology.
Tert-butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
Uniqueness
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity compared to other TBDMS-protected compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWSISGQYMLJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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